Cyclobenzaprine hydrochloride
Overview
Description
Cyclobenzaprine hydrochloride is a white, crystalline tricyclic amine salt. It is primarily used as a skeletal muscle relaxant to relieve muscle spasms associated with acute, painful musculoskeletal conditions . It was first synthesized in 1961 and has been available for medical use since 1977 .
Mechanism of Action
Target of Action
Cyclobenzaprine hydrochloride is a small molecule drug that antagonizes ADRA2 , 5-HT2A receptor , and H1 receptor . These receptors are primarily located in the central nervous system, specifically within the locus coeruleus of the brainstem .
Mode of Action
Cyclobenzaprine is a 5-HT2 receptor antagonist . It relieves muscle spasm through action on the central nervous system at the brain stem, rather than targeting the peripheral nervous system or muscles themselves . It is known to mediate its effects centrally, via inhibition of tonic somatic motor function, likely through modulation of noradrenergic and serotonergic systems .
Biochemical Pathways
Cyclobenzaprine’s exact biochemical pathway remains elusive. It is known to mediate its effects centrally, via inhibition of tonic somatic motor function, likely through modulation of noradrenergic and serotonergic systems .
Pharmacokinetics
Cyclobenzaprine is extensively metabolized in the liver via both oxidative and conjugative pathways . Oxidative metabolism, mainly N-demethylation, is catalyzed primarily by CYP3A4 and CYP1A2 (with CYP2D6 implicated to a lesser extent) and is responsible for the major metabolite desmethylcyclobenzaprine . The bioavailability of cyclobenzaprine is reported to be between 33–55% .
Result of Action
The primary result of cyclobenzaprine’s action is the relief of muscle spasm associated with acute, painful musculoskeletal conditions . It reduces muscle hyperactivity in the central nervous system , thereby relieving skeletal muscle spasm of local origin without interfering with muscle function .
Action Environment
The action of cyclobenzaprine can be influenced by various environmental factors such as the patient’s medical history and underlying medical conditions. For example, patients with hepatic or renal impairment may require careful monitoring and dosage adjustments . .
Biochemical Analysis
Biochemical Properties
Cyclobenzaprine hydrochloride is known to mediate its effects centrally, likely through modulation of noradrenergic and serotonergic systems . It has been shown to antagonize muscarinic receptors, serotonin 5-HT2 receptors, and histamine H1 receptor . The exact pharmacodynamic behavior of this compound is currently unclear .
Cellular Effects
This compound works on areas of the brainstem to reduce skeletal muscle spasm . It is ineffective in muscle spasm due to central nervous system disease . Despite its long half-life, it is relatively short-acting with a typical duration of action of 4-6 hours .
Molecular Mechanism
The exact mechanism of action of this compound has not been fully elucidated in humans . It is known to mediate its effects centrally, via inhibition of tonic somatic motor function, likely through modulation of noradrenergic and serotonergic systems .
Temporal Effects in Laboratory Settings
It is known that despite its long half-life, it is relatively short-acting with a typical duration of action of 4-6 hours .
Metabolic Pathways
This compound is extensively metabolized in the liver via both oxidative and conjugative pathways . Oxidative metabolism, mainly N-demethylation, is catalyzed primarily by CYP3A4 and CYP1A2 (with CYP2D6 implicated to a lesser extent) and is responsible for the major metabolite desmethylcyclobenzaprine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cyclobenzaprine hydrochloride involves the formation of radical anions through an electrochemical method, which ignites the reaction . This method is advantageous due to its high yield, high purity, and simplicity in operation. The reaction conditions are less harsh compared to traditional methods, making it suitable for industrial production .
Industrial Production Methods: The industrial production of this compound involves the use of easily accessible raw materials and energy-efficient processes. The electrochemical method mentioned above is particularly suitable for large-scale production due to its high efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Cyclobenzaprine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds .
Scientific Research Applications
Cyclobenzaprine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used in the study of tricyclic amine salts and their chemical properties.
Biology: It is used to study the effects of muscle relaxants on cellular processes.
Industry: It is used in the formulation of various pharmaceutical products.
Comparison with Similar Compounds
Tizanidine: Another muscle relaxant that relieves muscle spasms but may cause sleepiness and a drop in blood pressure.
Uniqueness: Cyclobenzaprine hydrochloride is unique due to its structural similarity to tricyclic antidepressants, differing from amitriptyline by only a single double bond . This structural uniqueness contributes to its specific pharmacological effects and its popularity as a short-term treatment for muscle spasms .
Properties
IUPAC Name |
N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-14H,7,15H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEAYBOGHINOKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
303-53-7 (Parent) | |
Record name | Cyclobenzaprine hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006202239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2045105 | |
Record name | Cyclobenzaprine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6202-23-9 | |
Record name | Cyclobenzaprine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6202-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclobenzaprine hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006202239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclobenzaprine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758414 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclobenzaprine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173379 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclobenzaprine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169900 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclobenzaprine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78206 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclobenzaprine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl(dimethyl)ammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.696 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOBENZAPRINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VE05JYS2P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the downstream effects of Cyclobenzaprine hydrochloride on muscle activity?
A1: this compound is believed to relieve muscle spasm through a central action, although its specific mode of action remains unclear. Studies suggest it might work by reducing tonic somatic motor activity, possibly by blocking nerve impulses sent to muscles []. While it exhibits some properties of tricyclic antidepressants due to its structural similarity, it's not recognized as an effective antidepressant.
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C20H21N•HCl, and its molecular weight is 311.86 g/mol [].
Q3: Is there any spectroscopic data available for this compound?
A3: Yes, several studies utilize spectroscopic techniques to characterize this compound and its interactions. For instance, researchers have employed UV-spectrophotometry to develop analytical methods for quantifying this compound in pharmaceutical formulations [, , ]. Additionally, FTIR spectroscopy has been used to investigate potential interactions between this compound and excipients in drug formulations [].
Q4: How does this compound perform under various storage conditions?
A4: Studies have investigated the stability of this compound under different conditions. For example, one study evaluated its stability in a semi-topical formulation and identified various degradation products using a validated reversed-phase liquid chromatographic method []. Another study focused on developing a stability-indicating potentiometric method for determining this compound using carbon paste ion-selective electrodes [].
Q5: Are there any known compatibility issues with common pharmaceutical excipients?
A5: Yes, research has shown that this compound can interact with certain pharmaceutical excipients. A study utilizing HPLC, DSC, FTIR, and UV-DRS techniques revealed interactions between this compound and several commonly used excipients, highlighting the importance of careful excipient selection during formulation development [].
Q6: What are the challenges associated with formulating this compound?
A6: this compound's high water solubility poses formulation challenges, particularly for developing sustained-release formulations. Researchers have explored various approaches to overcome this, including using wax matrix systems with Compritol and Hydrogenated vegetable oil [], incorporating polyethylene oxide (PEO) as a water-swellable polymer in osmotic delivery systems [, ], and developing extended-release pellets using various polymers like HPMC and ethylcellulose [, , , ].
Q7: Which analytical methods are commonly employed to quantify this compound?
A7: Several analytical techniques are utilized to determine this compound concentration, including:
Q8: How is the quality of this compound ensured during manufacturing?
A8: Quality control and assurance measures are crucial during the development, manufacturing, and distribution of this compound to guarantee its consistency, safety, and efficacy. These measures typically involve:
Q9: How is this compound absorbed and distributed in the body?
A9: this compound is well-absorbed following oral administration, but it undergoes extensive first-pass metabolism, which contributes to its relatively low bioavailability. Studies in healthy volunteers demonstrated that urinary excretion of total Cyclobenzaprine (unchanged drug and metabolites) was higher after oral administration compared to parenteral routes (intramuscular and intravenous), suggesting route-dependent biotransformation [].
Q10: What is the elimination half-life of this compound?
A10: this compound has a relatively short elimination half-life, ranging from 8 to 37 hours, and is primarily metabolized in the liver [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.